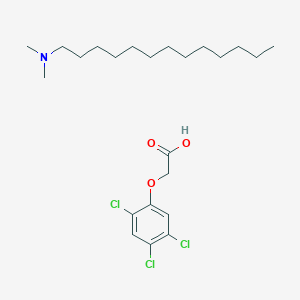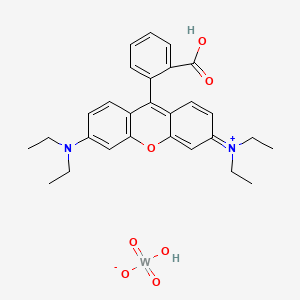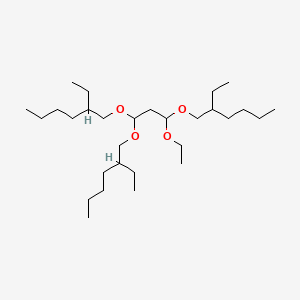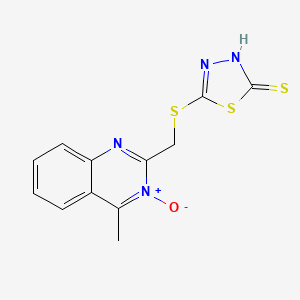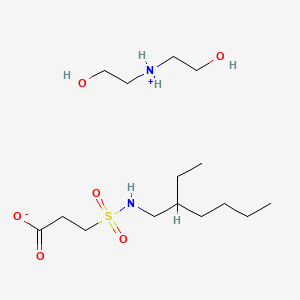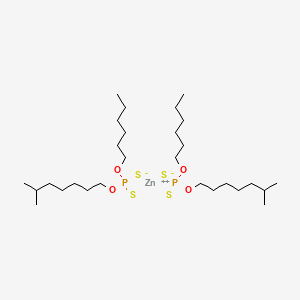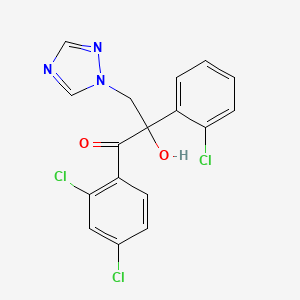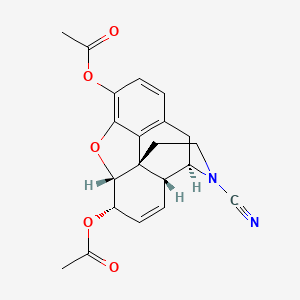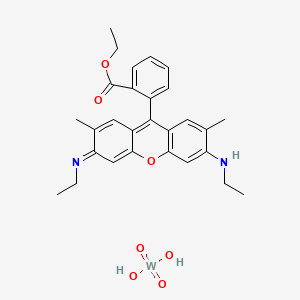
Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, tungstate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-(Ethoxycarbonyl)phenyl)-3,6-Bis(ethylamino)-2,7-dimethylxanthylium-tungstat ist eine komplexe organische Verbindung, die zur Xanthylium-Familie gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die Ethoxycarbonyl-, Ethylamino- und Dimethylgruppen umfasst, die an einen Xanthylium-Kern gebunden sind, sowie ein Wolframat-Ion.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 9-(2-(Ethoxycarbonyl)phenyl)-3,6-Bis(ethylamino)-2,7-dimethylxanthylium-tungstat umfasst mehrere Schritte. Der erste Schritt umfasst typischerweise die Bildung des Xanthylium-Kerns, gefolgt von der Einführung von Ethoxycarbonyl-, Ethylamino- und Dimethylgruppen. Der letzte Schritt beinhaltet die Einarbeitung des Wolframat-Ions. Die Reaktionsbedingungen erfordern oft spezifische Temperaturen, Lösungsmittel und Katalysatoren, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies beinhaltet oft die Verwendung von Durchflussreaktoren, automatisierten Synthese-Systemen und fortschrittlichen Reinigungstechniken, um sicherzustellen, dass die Verbindung den Industriestandards entspricht.
Analyse Chemischer Reaktionen
Arten von Reaktionen
9-(2-(Ethoxycarbonyl)phenyl)-3,6-Bis(ethylamino)-2,7-dimethylxanthylium-tungstat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsstufen zu bilden.
Reduktion: Sie kann mit gängigen Reduktionsmitteln reduziert werden.
Substitution: Die Ethylamino- und Ethoxycarbonylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, pH-Werte und Lösungsmittel, um die gewünschten Transformationen zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Verbindungen mit höherer Oxidationsstufe ergeben, während Substitutionsreaktionen eine Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen erzeugen können .
Wissenschaftliche Forschungsanwendungen
9-(2-(Ethoxycarbonyl)phenyl)-3,6-Bis(ethylamino)-2,7-dimethylxanthylium-tungstat hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz in der organischen Synthese und Katalyse verwendet.
Biologie: Untersucht auf seine möglichen biologischen Aktivitäten, wie z. B. antimikrobielle und Antikrebsaktivitäten.
Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen, einschließlich der Medikamentenentwicklung.
Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien und chemischen Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 9-(2-(Ethoxycarbonyl)phenyl)-3,6-Bis(ethylamino)-2,7-dimethylxanthylium-tungstat beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann ihre Wirkungen durch Bindung an Enzyme oder Rezeptoren ausüben, ihre Aktivität verändern und zu verschiedenen biologischen Reaktionen führen. Die genauen molekularen Ziele und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext ab .
Wirkmechanismus
The mechanism of action of Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, tungstate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Xanthylium-Derivate mit verschiedenen Substituenten, wie z. B.:
- Xanthylium, 3-(Diethylamino)-9-(2-(ethoxycarbonyl)phenyl)-6-(ethylamino)-
- Xanthylium, 3,6-Diamino-9-(2-carboxyphenyl)-, Hydroxid, inneres Salz .
Einzigartigkeit
9-(2-(Ethoxycarbonyl)phenyl)-3,6-Bis(ethylamino)-2,7-dimethylxanthylium-tungstat ist aufgrund seiner spezifischen Kombination funktioneller Gruppen und des Vorhandenseins des Wolframat-Ions einzigartig.
Eigenschaften
CAS-Nummer |
97171-90-9 |
|---|---|
Molekularformel |
C28H32N2O7W |
Molekulargewicht |
692.4 g/mol |
IUPAC-Name |
dihydroxy(dioxo)tungsten;ethyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate |
InChI |
InChI=1S/C28H30N2O3.2H2O.2O.W/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;;;;;/h9-16,29H,6-8H2,1-5H3;2*1H2;;;/q;;;;;+2/p-2 |
InChI-Schlüssel |
LSMOQVWPMWTGGY-UHFFFAOYSA-L |
Kanonische SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.O[W](=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




